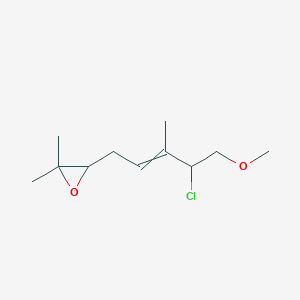![molecular formula C21H40O4 B14312448 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate CAS No. 113818-02-3](/img/structure/B14312448.png)
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its complex structure, which includes multiple carbon chains and ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate typically involves esterification reactions. One common method is the reaction between 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 2,2-dimethylpropane-1,3-diol.
Reduction: 2-ethylhexanol and 2,2-dimethylpropane-1,3-diol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of perfumes, flavorings, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis can lead to various biological effects depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and perfumes.
Butyl propionate: Another ester with applications in the fragrance industry.
Uniqueness
3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate is unique due to its complex structure, which includes multiple ester groups and long carbon chains. This complexity can lead to unique chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
113818-02-3 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[3-(2-ethylhexanoyloxy)-2,2-dimethylpropyl] octanoate |
InChI |
InChI=1S/C21H40O4/c1-6-9-11-12-13-15-19(22)24-16-21(4,5)17-25-20(23)18(8-3)14-10-7-2/h18H,6-17H2,1-5H3 |
InChI Key |
HQIUYXKTLNJCGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)(C)COC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


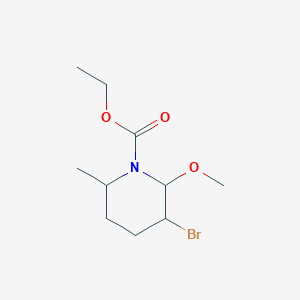
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
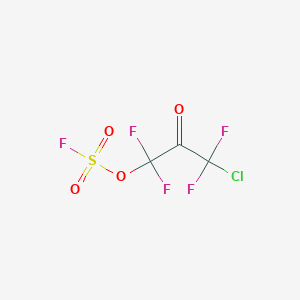
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
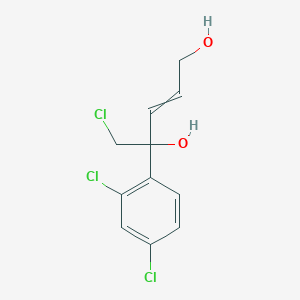
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
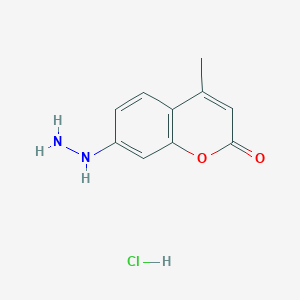
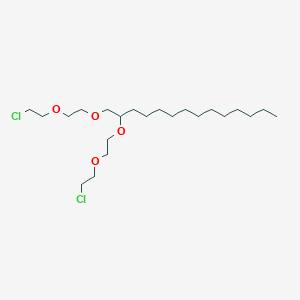
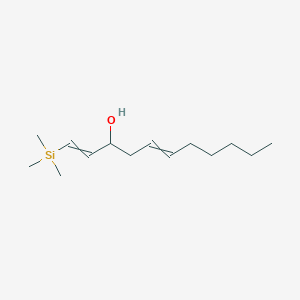
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)
